molecular formula C10H10O2 B3051753 2,3,4,5-Tetrahydro-1-benzoxepin-3-one CAS No. 35783-10-9

2,3,4,5-Tetrahydro-1-benzoxepin-3-one

Cat. No.: B3051753
CAS No.: 35783-10-9
M. Wt: 162.18 g/mol
InChI Key: KKXKJOBVUSXAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1-benzoxepin-3-one is a chemical compound with the molecular weight of 162.19 . It is also known by its IUPAC name 4,5-dihydrobenzo[b]oxepin-3(2H)-one . The compound is typically stored at room temperature and is available in an oil form .


Synthesis Analysis

The synthesis of this compound and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .


Physical And Chemical Properties Analysis

This compound is an oil that is stored at room temperature . Its molecular weight is 162.19 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Multicyclic Molecules : The synthesis of multicyclic molecules containing the 2,3,4,5-tetrahydro-1-benzothiepin system has been described, showcasing the compound's utility in preparing complex molecular structures (Huckle, Lockhart, & Webb, 1971).
  • Conformational Analysis : A study on the conformational behavior of 2,3,4,5-tetrahydro-1-benzoxepin and its derivatives using nuclear magnetic resonance reveals insights into the structural dynamics of these compounds (Lachapelle & St-Jacques, 1987).

Pharmacological Studies

  • Central Nervous System Activity : Some derivatives of 2,3,4,5-tetrahydro-1-benzoxepin have shown activity on the central nervous system in mice, indicating potential pharmacological applications (Huckle, Lockhart, & Webb, 1971).
  • Access to Pharmacologically Active Scaffolds : A study details a process for synthesizing 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are precursors to pharmacologically active tetrahydro-1-benzoxepine scaffolds (Calder et al., 2015).

Medicinal Chemistry

  • Hypotensive Activity : A novel series of 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins demonstrates hypotensive activity, suggesting their potential as antihypertensive agents (Tenbrink et al., 1981).
  • Anorexigenic and Alpha-Sympathomimetic Agents : Certain 2,3,4,5-tetrahydro-1-benzoxepin derivatives exhibit marked anorexigenic activity in mice and alpha-sympathomimetic activity, indicating their potential in weight management and sympathetic nervous system modulation (Tandon et al., 2004).

Mass Spectrometric Studies

  • Mass Spectrometric Isomerization Study : The isomerization of 2,3,4,5-tetrahydro-1-benzoxepin under mass spectrometric conditions provides valuable insights into the behavior of these compounds under ionization (Bravo et al., 1984).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Properties

IUPAC Name

4,5-dihydro-1-benzoxepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXKJOBVUSXAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296986
Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35783-10-9
Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35783-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIHYDRO-1-BENZOXEPIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3C7V45X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,5-Dihydro-1-benzoxepin-3(2H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Reactant of Route 2
2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Reactant of Route 3
2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Reactant of Route 4
2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Reactant of Route 5
2,3,4,5-Tetrahydro-1-benzoxepin-3-one
Reactant of Route 6
2,3,4,5-Tetrahydro-1-benzoxepin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.